molecular formula C7H11NS B1359913 2-Methyl-4-propylthiazole CAS No. 41981-63-9

2-Methyl-4-propylthiazole

Cat. No.: B1359913
CAS No.: 41981-63-9
M. Wt: 141.24 g/mol
InChI Key: KPTRSWJGYUCLLM-UHFFFAOYSA-N
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Description

2-Methyl-4-propylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. It is a member of the thiazole family, which is known for its aromatic properties and significant presence in various natural and synthetic products. This compound is particularly noted for its distinctive odor, which makes it useful in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-propylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of propylamine with 2-bromo-3-methylthiophene under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon can enhance the efficiency of the cyclization reaction. Additionally, solvent selection plays a crucial role, with tetrahydrofuran and dichloromethane being commonly used solvents .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-propylthiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield thiazolidines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents.

Major Products Formed

Scientific Research Applications

2-Methyl-4-propylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory activities.

    Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-isopropylthiazole: Similar structure but with an isopropyl group instead of a propyl group.

    2-Methyl-4-ethylthiazole: Contains an ethyl group instead of a propyl group.

    2-Methyl-4-butylthiazole: Features a butyl group in place of the propyl group.

Uniqueness

2-Methyl-4-propylthiazole is unique due to its specific odor profile, which makes it particularly valuable in the flavor and fragrance industry.

Properties

IUPAC Name

2-methyl-4-propyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-3-4-7-5-9-6(2)8-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTRSWJGYUCLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CSC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194794
Record name 2-Methyl-4-propylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41981-63-9
Record name 2-Methyl-4-propylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41981-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-propylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041981639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-propylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazole, 2-methyl-4-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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